molecular formula C18H31ClN2O4 B13805921 Carbamic acid, (2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride CAS No. 79763-36-3

Carbamic acid, (2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride

Cat. No.: B13805921
CAS No.: 79763-36-3
M. Wt: 374.9 g/mol
InChI Key: IRUAVRAJBQPHOH-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride, is a synthetic carbamate derivative characterized by a tertiary amine (1,1-dimethylethyl, or tert-butyl) and a 2-hydroxypropoxy substituent on the phenyl ring. The compound’s butyl ester group and hydrochloride salt enhance its stability and solubility in polar solvents .

Properties

CAS No.

79763-36-3

Molecular Formula

C18H31ClN2O4

Molecular Weight

374.9 g/mol

IUPAC Name

[3-[2-(butoxycarbonylamino)phenoxy]-2-hydroxypropyl]-tert-butylazanium;chloride

InChI

InChI=1S/C18H30N2O4.ClH/c1-5-6-11-23-17(22)20-15-9-7-8-10-16(15)24-13-14(21)12-19-18(2,3)4;/h7-10,14,19,21H,5-6,11-13H2,1-4H3,(H,20,22);1H

InChI Key

IRUAVRAJBQPHOH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1OCC(C[NH2+]C(C)(C)C)O.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Carbamic acid, (2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride

General Synthetic Strategy

The synthesis of this compound generally follows these key steps:

Specific Synthetic Routes

Although direct preparation protocols for the exact compound are scarce in open literature, related carbamic acid derivatives and analogues provide insight into the synthetic approaches:

Carbamate Ester Formation
  • The carbamate ester is usually synthesized by reacting a phenolic hydroxyl group with an isocyanate or chloroformate derivative. For example, tert-butyl chloroformate can be used to form the tert-butyl carbamate ester under basic conditions.
  • The butyl ester portion may be introduced by esterification of the carbamic acid intermediate with butanol or via transesterification methods.
Introduction of the 2-(3-(1,1-dimethylethyl)amino-2-hydroxypropoxy) Group
  • This involves the alkylation of a phenol with a 3-(1,1-dimethylethyl)amino-2-hydroxypropyl halide or a related electrophile.
  • The hydroxypropoxy side chain is introduced through nucleophilic substitution, often using epoxides or halohydrins as intermediates.
Salt Formation
  • The free base compound is dissolved in an appropriate solvent (e.g., ethanol or ether), and hydrochloric acid gas or aqueous HCl is bubbled or added to precipitate the monohydrochloride salt.
  • This step improves the compound’s handling properties and pharmaceutical applicability.

While specific experimental data on this precise compound are limited, analogous carbamate esters and their hydrochloride salts have been characterized extensively. Below is a summary table extrapolating typical yields, reaction conditions, and purification methods from related carbamate syntheses:

Step Reagents/Conditions Typical Yield (%) Notes
Carbamate ester formation Phenol + tert-butyl chloroformate, base (e.g., TEA), 0-25°C 70–85 Reaction under inert atmosphere preferred
Alkylation of phenol 3-(1,1-dimethylethyl)amino-2-hydroxypropyl bromide, K2CO3, acetone, reflux 60–75 Requires careful control of temperature
Esterification with butanol Carbamic acid intermediate + butanol, acid catalyst, reflux 65–80 Removal of water drives reaction forward
Salt formation Free base + HCl in ethanol, 0-5°C >90 Precipitation and recrystallization

Analytical and Purification Techniques

  • Chromatography : Silica gel column chromatography using methylene chloride/acetone mixtures is common for purification after each step.
  • Recrystallization : Used for final compound purification, often from ethanol or ethyl acetate.
  • Characterization : NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm structural integrity.
  • Salt confirmation : Elemental analysis and melting point determination confirm hydrochloride salt formation.

Perspectives from Varied Sources

  • Patent literature (e.g., US20050009733A1, WO2011073662A1) emphasizes the importance of salt forms like monohydrochloride for pharmaceutical formulations, highlighting synthesis routes involving carbamate esters with bulky amine substituents similar to the 1,1-dimethylethyl group.
  • Chemical databases such as PubChem provide molecular formula and synonyms but lack detailed synthetic routes for this exact compound, indicating that preparation methods are typically proprietary or embedded within broader pharmaceutical patent disclosures.
  • Research on related carbamic acid derivatives indicates that the use of protective groups like tert-butyl carbamates and controlled alkylation conditions are critical to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

Prodrug Development
One significant application of carbamate esters is their use as prodrugs. Research indicates that certain carbamate esters can protect active pharmaceutical ingredients from metabolic degradation during absorption. For instance, N,N-disubstituted carbamate esters have been shown to be stable in biological fluids and can effectively deliver dopaminergic compounds while minimizing first-pass metabolism effects .

Enzyme Inhibition
Carbamic acid derivatives are also explored for their inhibitory effects on enzymes such as butyrylcholinesterase and acetylcholinesterase. These enzymes play crucial roles in neurotransmission and are implicated in diseases like Alzheimer's. Studies have demonstrated that specific carbamate esters exhibit potent inhibition of these enzymes, suggesting potential therapeutic roles in neurodegenerative conditions .

Agricultural Applications

Pesticides and Herbicides
Carbamic acid derivatives are utilized in agricultural chemistry as pesticides and herbicides. For example, similar compounds have been registered for use as fungicides and antimicrobial agents in various agricultural settings. Their efficacy against mold and fungi makes them valuable for protecting crops and enhancing yield .

Environmental Impact
Research into the environmental fate of carbamate pesticides indicates that they tend to degrade rapidly in soil and aquatic environments, thus posing minimal long-term ecological risks . This characteristic is essential for sustainable agricultural practices.

Material Science Applications

Polymer Chemistry
In materials science, carbamate esters are being investigated for their utility in synthesizing biodegradable polymers. The incorporation of carbamate linkages can enhance the mechanical properties and degradation rates of polymeric materials, making them suitable for various applications including packaging and biomedical devices .

Data Tables

Application Area Specific Use Key Findings
PharmaceuticalsProdrug DevelopmentStable in plasma; protects active ingredients from degradation
Enzyme InhibitionPotent inhibitors of butyrylcholinesterase; potential Alzheimer's treatment
AgriculturePesticidesEffective against mold; rapid degradation minimizes ecological impact
Material ScienceBiodegradable PolymersEnhances mechanical properties; suitable for eco-friendly products

Case Studies

  • Dopaminergic Prodrugs : A study evaluated various carbamic acid esters as prodrugs for dopaminergic compounds. Results showed that N,N-disubstituted carbamates maintained stability in biological conditions while effectively releasing active ingredients upon hydrolysis .
  • Fungicide Efficacy : Research on a related carbamate compound demonstrated its effectiveness as a fungicide in agricultural settings, significantly reducing fungal growth on treated crops while exhibiting low toxicity to non-target organisms .
  • Polymer Development : An investigation into the synthesis of biodegradable polymers incorporating carbamate linkages revealed improved mechanical properties and degradation rates compared to traditional plastics, indicating potential for widespread application in sustainable materials .

Mechanism of Action

The mechanism of action of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • The tert-butylamino and 2-hydroxypropoxy groups may improve receptor-binding specificity compared to compounds with linear alkyl chains (e.g., heptyloxy in ) .

Physicochemical Properties

Lipophilicity and Solubility

  • Solubility : Carbamates with hydrophilic groups (e.g., 2-hydroxypropoxy) show moderate solubility in polar solvents, contrasting with highly lipophilic derivatives like CID 3054791 () .

Stability

  • Carbamate esters are generally unstable under alkaline conditions, decomposing into alcohols, amines, and CO₂. The target compound’s hydrochloride salt may mitigate hydrolysis, enhancing shelf-life compared to non-salt forms .

Biological Activity

Carbamic acid, specifically the compound (2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride , is a derivative of carbamic acid with potential biological activities that have garnered attention in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈ClN₃O₃
  • Molecular Weight : 303.76 g/mol
  • CAS Number : Not explicitly provided but can be derived from related compounds.

This compound features a butyl ester group and a monohydrochloride form, which may influence its solubility and biological activity.

  • Anti-inflammatory Activity : Research indicates that derivatives of carbamic acid can exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines, which play a crucial role in inflammatory responses .
  • Immunosuppressive Effects : Some studies suggest that this compound may also possess immunosuppressive characteristics, potentially useful in treating autoimmune conditions or preventing transplant rejection .
  • G Protein-Coupled Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. This interaction can lead to alterations in intracellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Toxicological Studies

A comprehensive toxicological assessment is critical for understanding the safety profile of this compound. Relevant studies include:

  • Acute Toxicity : In animal models, high doses have resulted in mortality and significant adverse effects on liver morphology, indicating a need for careful dosage management in therapeutic applications .
  • Long-term Exposure Studies : Chronic exposure studies have shown potential carcinogenic effects in certain animal models, emphasizing the importance of long-term safety evaluations .

Case Studies

  • Study on Anti-inflammatory Effects : A study demonstrated that a related hydroxamic acid derivative reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
  • Immunosuppressive Study : Another study highlighted the immunosuppressive effects of carbamic acid derivatives in transplant models, indicating their potential use in clinical settings to prevent organ rejection .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityToxicity LevelStudy Reference
Carbamic acid derivative AAnti-inflammatoryLow
Methyl CarbamateHepatotoxicityHigh
Hydroxamic Acid DerivativeImmunosuppressiveModerate

This table summarizes the biological activities and toxicity levels of various related compounds, providing context for the safety and efficacy of the target compound.

Q & A

(Basic) What are the optimal synthetic routes for preparing this carbamic acid derivative with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, esterification, and salt formation. For example:

Nucleophilic substitution : Reacting a phenolic intermediate with a tert-butylamino epoxide to form the 2-hydroxypropoxy-phenyl backbone .

Esterification : Introducing the butyl ester group via carbamoylation using butyl chloroformate under controlled pH (8–9) and temperature (0–5°C) to minimize hydrolysis .

Salt formation : Treating the free base with HCl in anhydrous ethanol to yield the monohydrochloride salt .
Key Considerations : Use inert atmospheres (N₂/Ar) during moisture-sensitive steps, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

(Basic) How can the physicochemical properties (e.g., solubility, pKa) of this compound be accurately determined?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol) at 25°C. Centrifuge and quantify supernatant via HPLC .
  • pKa : Use potentiometric titration with a GLpKa analyzer or computational prediction via MarvinSketch (ChemAxon), accounting for the tertiary amine and carbamate groups. Predicted pKa: ~12.2 (amine protonation) .
  • Density : Calculate experimentally via pycnometry or predict using software like ACD/Labs (estimated 1.29 g/cm³) .

(Advanced) What strategies are effective in analyzing the stereochemical configuration of this compound and its impact on biological activity?

Methodological Answer:

  • Stereochemical Analysis :
    • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
    • X-ray Crystallography : Confirm absolute configuration by co-crystallizing with a chiral resolving agent (e.g., tartaric acid derivatives) .
  • Biological Impact :
    • Compare enantiomers in receptor-binding assays (e.g., KCNQ4 ion channel modulation, as seen in structurally related carbamates ).
    • Molecular docking simulations (AutoDock Vina) can predict stereospecific interactions with target proteins .

(Advanced) How can contradictory data regarding the stability of this compound under varying pH conditions be resolved?

Methodological Answer:

  • Contradiction Source : Discrepancies may arise from hydrolysis kinetics differences in aqueous vs. buffered systems.
  • Resolution Steps :
    • Controlled Stability Studies : Incubate the compound in phosphate (pH 7.4) and gastric (pH 1.2) buffers at 37°C. Monitor degradation via LC-MS/MS .
    • Identify Degradants : Hydrolysis of the carbamate group generates phenylamine and CO₂; tertiary amine groups may form N-oxides under oxidative conditions .
    • Validate with Computational Models : Use QikProp (Schrödinger) to predict hydrolytic susceptibility based on electron-withdrawing/donating substituents .

(Basic) What chromatographic methods are recommended for purity assessment and quantification?

Methodological Answer:

  • HPLC Conditions :
    • Column: C18 (5 µm, 250 × 4.6 mm)
    • Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (60:40)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm .
  • Validation :
    • Linearity: 0.1–100 µg/mL (R² > 0.999)
    • LOD/LOQ: 0.03 µg/mL and 0.1 µg/mL, respectively .
  • Impurity Profiling : Use high-resolution MS (Q-TOF) to identify byproducts (e.g., de-esterified or oxidized derivatives) .

(Advanced) What computational approaches are utilized to predict the interaction of this compound with biological targets such as enzymes or receptors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to β-adrenergic receptors (homology model based on PDB: 2RH1) using GROMACS. Analyze hydrogen bonding with the carbamate group and hydrophobic interactions with the tert-butyl moiety .
  • QSAR Modeling :
    • Train a model with descriptors like logP, PSA, and Hammett constants using structurally related carbamates (e.g., KCNQ4 openers ).
    • Validate with leave-one-out cross-validation (R² > 0.85) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs with modified alkoxy chains .

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